molecular formula C22H17NO6S B2711302 16-(1,1-dioxothiolan-3-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione CAS No. 380458-20-8

16-(1,1-dioxothiolan-3-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione

Cat. No.: B2711302
CAS No.: 380458-20-8
M. Wt: 423.44
InChI Key: RUYRHZYXZRUWTI-UHFFFAOYSA-N
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Description

This compound belongs to a class of pentacyclic heterocyclic systems characterized by fused oxygen (dioxa) and nitrogen (aza) rings. Its IUPAC name reflects a complex polycyclic framework with a 1,1-dioxothiolan-3-yl substituent at position 14.

Properties

IUPAC Name

16-(1,1-dioxothiolan-3-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO6S/c24-19-13-3-1-2-4-14(13)20(25)22-18(19)15-5-6-17-16(21(15)29-22)9-23(11-28-17)12-7-8-30(26,27)10-12/h1-6,12H,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYRHZYXZRUWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2CC3=C(C=CC4=C3OC5=C4C(=O)C6=CC=CC=C6C5=O)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the thiophene ring: This can be achieved through the cyclization of a suitable diene with sulfur sources under controlled conditions.

    Oxidation: The thiophene ring is then oxidized to introduce the sulfone group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the naphthofuran core: This involves the cyclization of a suitable precursor, often through a Friedel-Crafts acylation reaction.

    Oxazine ring formation: The final step involves the cyclization of the intermediate with an appropriate amine and aldehyde under acidic conditions to form the oxazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the thiophene ring or other reactive sites.

    Reduction: The sulfone group can be reduced to a sulfide under appropriate conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Further oxidized derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds with similar structural features to 16-(1,1-dioxothiolan-3-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa have shown promising anticancer properties. For instance, derivatives of dioxothiolan have been studied for their ability to inhibit cancer cell proliferation in various in vitro models. A study highlighted the synthesis of thiadiazole derivatives that exhibited significant cytotoxicity against human cancer cell lines such as HepG2 and A549 when compared to standard treatments like cisplatin .

Mechanism of Action
The proposed mechanism for the anticancer activity involves the modulation of specific molecular targets within cancer cells. The interaction with enzymes or receptors can lead to apoptosis or cell cycle arrest . This suggests that the compound may possess similar mechanisms due to its structural components.

Antimicrobial Properties

Compounds containing dioxothiolan moieties have been reported to exhibit antimicrobial activities against a range of pathogens. The incorporation of thiol groups enhances the lipophilicity of these compounds, facilitating their penetration through bacterial membranes . The dual antimicrobial and anticancer potential is particularly noteworthy for developing multifunctional therapeutic agents.

Material Science Applications

Polymer Chemistry
The unique structural features of 16-(1,1-dioxothiolan-3-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa suggest potential applications in polymer chemistry as a building block for advanced materials with tailored properties . Its ability to form stable complexes can be utilized in creating polymers with enhanced mechanical and thermal properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group modifications . Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.

Case Studies

StudyFindings
Anticancer Activity Dioxothiolan derivatives showed IC50 values comparable to established anticancer drugs against HepG2 and A549 cell lines .
Antimicrobial Efficacy Compounds with dioxothiolan structures demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Material Properties Research indicates that incorporating dioxothiolan units into polymer matrices can enhance thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1H-naphtho[2’,3’:2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological context, but could include modulation of oxidative stress pathways or sulfur metabolism.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents
Compound Name Substituent at Position 16 Molecular Formula Key Features
16-(2-Phenylethyl)-12,18-dioxa-16-azapentacyclo[...]-3,10-dione (CAS 537010-88-1) 2-Phenylethyl C₂₆H₁₉NO₄ Hydrophobic aromatic group; may improve membrane permeability. Priced at ~$409.43/g (2025 data).
14-Methoxy-2,16-dioxapentacyclo[...]-7,20-dione Methoxy at position 14 C₂₁H₁₈O₅ Synthesized via Pd(II)-catalyzed condensation; exhibits antiviral potential.
Target Compound 1,1-Dioxothiolan-3-yl Not explicitly reported Sulfone group increases polarity; potential for enhanced metabolic stability.

Key Differences :

  • The methoxy derivative (C₂₁H₁₈O₅) demonstrates a streamlined synthesis (90% yield) using palladium catalysis, contrasting with the more complex functionalization required for sulfur-containing groups like dioxothiolan .
Heterocyclic Core Variations
  • Pyrido[3,4-b]indole Derivatives (e.g., F20 in ):

    • Feature a pyridoindole core with a 3,4,5-trimethoxyphenyl group.
    • Exhibit moderate cytotoxicity (IC₅₀ ~10 μM in preliminary assays) and higher melting points (275–278°C), indicating thermal stability .
    • Contrast with the target compound’s oxygen-rich pentacyclic system, which may favor different biological targets (e.g., oxidative stress pathways).
  • Pyrrolo[3,4-b]indol-3-ones ():

    • Synthesized via Fischer indolization or lithiation/methylation sequences.
    • Demonstrated utility as intermediates for anticancer agents, highlighting the role of nitrogen positioning in bioactivity .

Biological Activity

Overview of the Compound

The compound is a complex organic molecule belonging to a class of compounds that exhibit potential biological activities due to their unique structural features. The presence of the dioxothiolan moiety and the pentacyclic structure suggests that this compound may interact with biological targets in significant ways.

Anticancer Activity

Several studies have explored the anticancer properties of structurally similar compounds. For instance, compounds with pentacyclic structures have shown promising results in inhibiting tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The specific mechanisms may include:

  • Inhibition of Topoisomerases : Many pentacyclic compounds are known to inhibit topoisomerase enzymes, which are critical for DNA replication and repair.
  • Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins.

Antimicrobial Properties

Compounds containing dioxothiolan rings have been reported to exhibit antimicrobial activity against various pathogens. The mechanisms may involve:

  • Disruption of Membrane Integrity : These compounds can integrate into bacterial membranes, leading to increased permeability and cell death.
  • Inhibition of Biofilm Formation : Some studies suggest that similar compounds can prevent biofilm formation, which is crucial for bacterial virulence.

Anti-inflammatory Effects

Research indicates that certain derivatives may possess anti-inflammatory properties. This could be attributed to:

  • Inhibition of Pro-inflammatory Cytokines : Compounds may reduce the production of cytokines like TNF-alpha and IL-6.
  • Modulation of NF-kB Pathway : By affecting this signaling pathway, these compounds can potentially downregulate inflammatory responses.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of topoisomerases; apoptosis induction ,
AntimicrobialDisruption of membrane integrity; biofilm inhibition
Anti-inflammatoryInhibition of cytokines; modulation of NF-kB

Case Study 1: Anticancer Activity

A study conducted on a series of pentacyclic compounds demonstrated significant cytotoxicity against various cancer cell lines (e.g., MCF-7 and A549). The study highlighted that modifications on the dioxothiolan moiety enhanced the anticancer efficacy, suggesting structure-activity relationships that could guide future drug design.

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on dioxothiolan derivatives, researchers found that specific modifications led to enhanced activity against Gram-positive bacteria such as Staphylococcus aureus. The study emphasized the importance of structural diversity in enhancing antimicrobial potency.

Research Findings

Recent findings suggest that the biological activity of complex organic molecules like “16-(1,1-dioxothiolan-3-yl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione” can be significantly influenced by:

  • Structural Modifications : Alterations in functional groups can lead to variations in biological activity.
  • Target Specificity : Understanding which biological targets are affected by these compounds is crucial for therapeutic applications.
  • Synergistic Effects : Combinations with other agents may enhance efficacy and reduce toxicity.

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